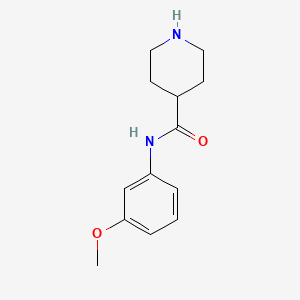

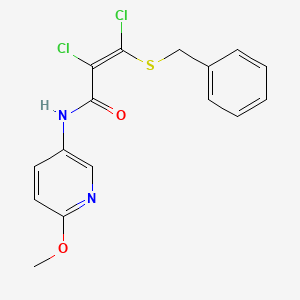

![molecular formula C13H24N2O4 B2543641 [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353984-41-4](/img/structure/B2543641.png)

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H16NO4 . It is also known as 4-(Boc-aminomethyl)benzoic acid . This compound is a Boc protected form of 4-(Aminomethyl)benzoic Acid .

Molecular Structure Analysis

The molecular weight of this compound is 251.28 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LNKHBRDWRIIROP-UHFFFAOYSA-M . The SMILES string, which represents the structure of the chemical in the form of a line notation, is CC©©OC(=O)NCC1=CC=C(C=C1)C(O)=O .Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . The melting point is 168 °C (dec.) . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis of Oxindoles

The compound has been utilized in the synthesis of oxindoles through palladium-catalyzed C-H functionalization processes. This approach is significant in medicinal chemistry, as oxindoles are a core structure in many bioactive compounds and pharmaceuticals. The methodology highlights the versatility of [4−(tert−Butoxycarbonylamino−methyl)−piperidin−1−yl]−aceticacid in facilitating complex chemical transformations, contributing to the development of potent serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Acetyl-CoA Carboxylase Inhibition

This compound has played a role in the discovery of novel piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase (ACC), which is critical in fatty acid metabolism. The optimization of substituents led to the identification of potent inhibitors that could reduce hepatic de novo fatty acid synthesis, showcasing the potential of this chemical scaffold in the development of treatments for metabolic disorders (Chonan et al., 2011).

Dipeptido-mimetics Synthesis

A practical synthesis method for a dipeptide mimetic, leveraging the structural features of [4−(tert−Butoxycarbonylamino−methyl)−piperidin−1−yl]−aceticacid, has been developed. This approach is aimed at producing interleukin-1beta converting enzyme inhibitors, illustrating the compound's utility in generating biologically relevant molecules (Lauffer & Mullican, 2002).

Chiral Intermediate Synthesis

The compound has been synthesized as a chiral intermediate of sitagliptin, a therapeutic agent for diabetes. The method involves several steps starting from L-aspartic acid, demonstrating the compound's role in the synthesis of important pharmaceutical intermediates (Zhang Xingxian, 2012).

Mannich Bases Synthesis

It has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety, which were further characterized for their electrochemical properties. Such studies are crucial for understanding the electrochemical behavior of novel compounds, potentially leading to new materials or pharmaceuticals (Naik et al., 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYSGFHXOCCWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

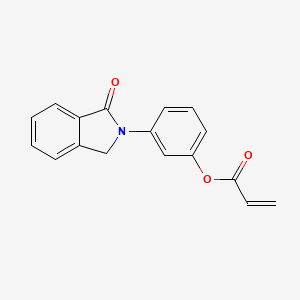

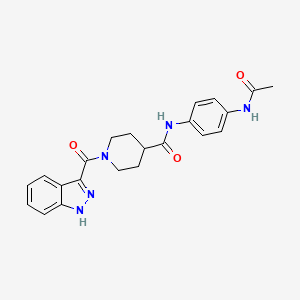

![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)

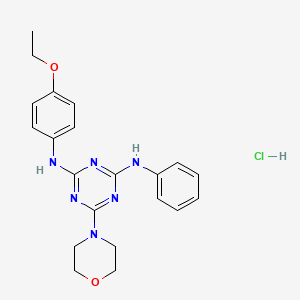

![3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2543562.png)

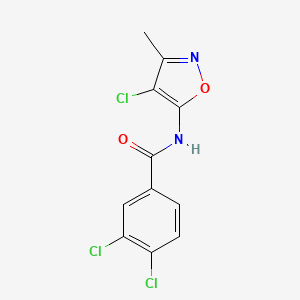

![2-[(4-Bromophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2543563.png)

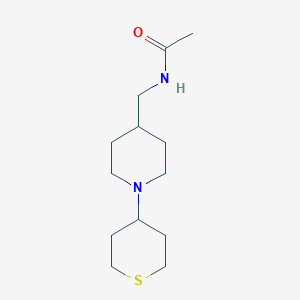

![3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2543564.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)